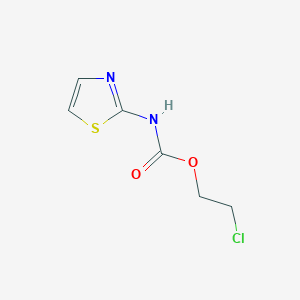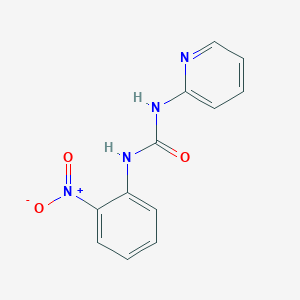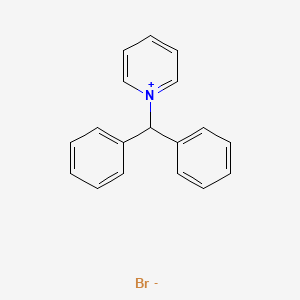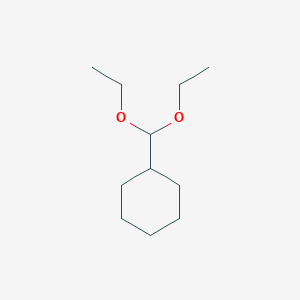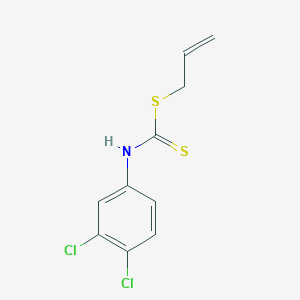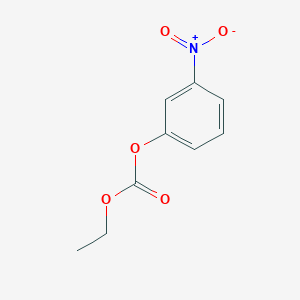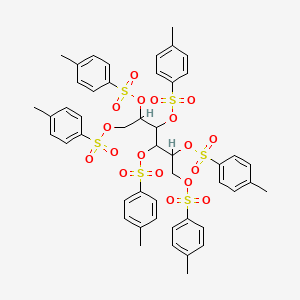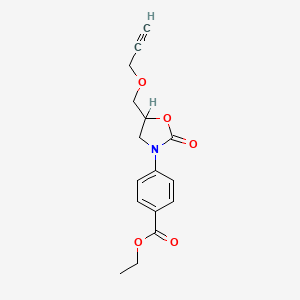
2-Oxazolidinone, 3-(p-ethoxycarbonylphenyl)-5-(2-propynyloxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolidinone, 3-(p-ethoxycarbonylphenyl)-5-(2-propynyloxymethyl)- is a synthetic organic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound features a unique structure with a phenyl group substituted with an ethoxycarbonyl group and a propynyloxymethyl group attached to the oxazolidinone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-(p-ethoxycarbonylphenyl)-5-(2-propynyloxymethyl)- typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the oxazolidinone intermediate.
Ethoxycarbonyl Group Addition: The ethoxycarbonyl group can be added through an esterification reaction using ethyl chloroformate or a similar reagent.
Attachment of the Propynyloxymethyl Group: This step involves the alkylation of the oxazolidinone ring with a propynyloxymethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxazolidinone, 3-(p-ethoxycarbonylphenyl)-5-(2-propynyloxymethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be used to reduce carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents onto the phenyl ring or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic reagents, and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Oxazolidinone, 3-(p-ethoxycarbonylphenyl)-5-(2-propynyloxymethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Oxazolidinone, 3-(p-ethoxycarbonylphenyl)-5-(2-propynyloxymethyl)- depends on its specific application. In medicinal chemistry, it may act by inhibiting bacterial protein synthesis or interfering with cellular signaling pathways in cancer cells. The molecular targets and pathways involved can vary, but common targets include ribosomal subunits, enzymes, and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with improved pharmacokinetic properties.
Cycloserine: An oxazolidinone derivative used as an antibiotic for tuberculosis.
Uniqueness
2-Oxazolidinone, 3-(p-ethoxycarbonylphenyl)-5-(2-propynyloxymethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of an ethoxycarbonyl group and a propynyloxymethyl group is not commonly found in other oxazolidinones, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
23598-65-4 |
|---|---|
Molekularformel |
C16H17NO5 |
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
ethyl 4-[2-oxo-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-3-yl]benzoate |
InChI |
InChI=1S/C16H17NO5/c1-3-9-20-11-14-10-17(16(19)22-14)13-7-5-12(6-8-13)15(18)21-4-2/h1,5-8,14H,4,9-11H2,2H3 |
InChI-Schlüssel |
IFIDAWHXNBSEON-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC(OC2=O)COCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


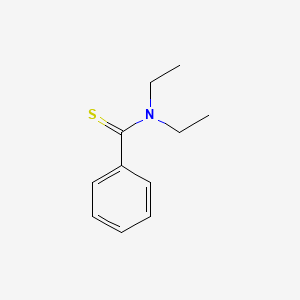
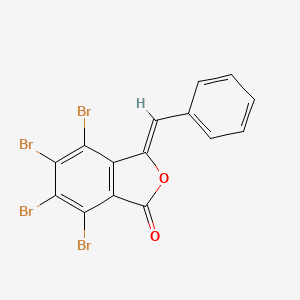
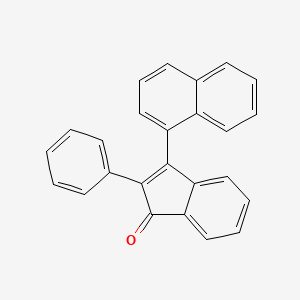

![Spiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14709179.png)
